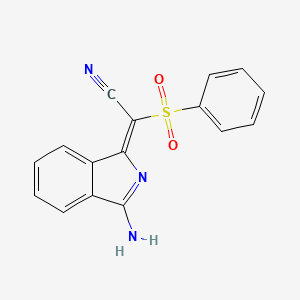

2-(3-Amino-1H-isoindol-1-ylidene)-2-(phenylsulfonyl)acetonitrile

Description

Historical Context of Isoindole Derivatives in Organic Chemistry

Isoindole derivatives have played a pivotal role in advancing heterocyclic chemistry since their discovery in the mid-20th century. The isoindole core, characterized by a fused benzene and pyrrole ring system, gained prominence due to its structural similarity to biologically active indole alkaloids. Early research focused on synthesizing isoindoline and isoindolinone analogs for dye manufacturing, but the discovery of their pharmacological potential in the 1980s shifted attention toward drug development. For instance, isoindole sulfonyl chlorides emerged as critical intermediates for constructing antimicrobial and anticancer agents, leveraging their electrophilic sulfonyl groups for selective reactivity.

The evolution of isoindole chemistry accelerated with the introduction of functionalized derivatives like 2-(3-amino-1H-isoindol-1-ylidene)-2-(phenylsulfonyl)acetonitrile. This compound exemplifies modern efforts to hybridize isoindole scaffolds with electron-withdrawing groups (EWGs) to enhance stability and reactivity. Such innovations reflect a broader trend in organic synthesis, where strategic functionalization addresses challenges like ring strain and oxidation susceptibility in parent isoindoles.

Table 1: Key Isoindole Derivatives and Their Applications

Significance of Sulfonyl and Cyano Functional Groups in Heterocyclic Systems

The integration of sulfonyl (-SO₂-) and cyano (-CN) groups into heterocycles like isoindoles has revolutionized their chemical behavior. Sulfonyl groups act as strong EWGs, polarizing adjacent bonds and facilitating nucleophilic substitutions. In this compound, the sulfonyl moiety stabilizes the isoindole ring through resonance effects while activating the nitrile group for cycloaddition reactions. Concurrently, the cyano group introduces a versatile handle for further functionalization, enabling transformations into amines, tetrazoles, or carboxylic acids under mild conditions.

The synergy between these groups is evident in multicomponent reactions. For example, the nitrile’s electron-deficient carbon participates in aldol condensations, while the sulfonyl group directs regioselectivity in cyclization steps. This dual functionality has been exploited in synthesizing polycyclic architectures, such as indoloquinolines, which exhibit potent bioactivity.

Table 2: Comparative Effects of Functional Groups in Heterocycles

| Functional Group | Electronic Effect | Role in Reactivity | Example Reaction |

|---|---|---|---|

| Sulfonyl | Electron-withdrawing | Stabilizes transition states | Nucleophilic aromatic substitution |

| Cyano | Electron-withdrawing | Activates α-carbons for addition | Knoevenagel condensation |

Properties

Molecular Formula |

C16H11N3O2S |

|---|---|

Molecular Weight |

309.3 g/mol |

IUPAC Name |

(2Z)-2-(3-aminoisoindol-1-ylidene)-2-(benzenesulfonyl)acetonitrile |

InChI |

InChI=1S/C16H11N3O2S/c17-10-14(22(20,21)11-6-2-1-3-7-11)15-12-8-4-5-9-13(12)16(18)19-15/h1-9H,(H2,18,19)/b15-14- |

InChI Key |

RBDDRKSGOADGPK-PFONDFGASA-N |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)/C(=C\2/C3=CC=CC=C3C(=N2)N)/C#N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(=C2C3=CC=CC=C3C(=N2)N)C#N |

Origin of Product |

United States |

Preparation Methods

Three-Component Condensation Reactions

A common approach involves a three-component condensation of isatin derivatives, malononitrile or 2-(phenylsulfonyl)acetonitrile, and aromatic amines or aminouracils in aqueous ethanol, catalyzed by mild bases such as sodium formate. This method efficiently forms spirocyclic heterocycles with high atom economy and molecular complexity increase.

- Reaction conditions: Aqueous ethanol, sodium formate catalyst, mild heating.

- Outcome: Formation of spiro-fused heterocycles incorporating the isoindole framework and phenylsulfonyl acetonitrile moiety.

- Advantages: Environmentally friendly catalyst, high yields, and low atom loss.

Knoevenagel Condensation Followed by Cyclization

The Knoevenagel condensation of isatin with malononitrile or 2-(phenylsulfonyl)acetonitrile forms dicyanomethylidene intermediates, which undergo subsequent cyclization with amines or amino derivatives to yield the target isoindole compounds.

- Catalysts: Often base catalysts or binuclear zinc complexes for enantioselective versions.

- Mechanism: Domino Knoevenagel/Michael/cyclization sequence.

- Yields: Up to 99% with excellent stereoselectivity in optimized systems.

Representative Preparation Protocol

Mechanistic Insights and Research Findings

- The cascade reactions proceed via initial aldol or Knoevenagel condensations, followed by Michael additions and intramolecular cyclizations that form the isoindole ring system.

- The presence of the phenylsulfonyl group stabilizes intermediates and directs the cyclization pathway.

- Enantioselective synthesis is achievable using chiral catalysts, such as binuclear zinc complexes, yielding products with enantiomeric excesses above 99%.

- The reactions tolerate a variety of substituents on the aromatic rings, including electron-donating and electron-withdrawing groups, demonstrating broad substrate scope.

Comparative Table of Preparation Methods

| Method | Key Reagents | Catalyst | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Three-component condensation | Isatin, 2-(phenylsulfonyl)acetonitrile, aminouracil | Sodium formate | Aqueous EtOH, reflux | 90-98 | Environmentally friendly, mild |

| Knoevenagel + Cyclization | Isatin, malononitrile or phenylsulfonyl acetonitrile, amines | Base or binuclear Zn catalyst | EtOH, reflux or room temp | Up to 99 | High stereoselectivity possible |

| One-pot cascade | ortho-nitroacetophenones, aromatic aldehydes, cyanide source | Base (e.g., NaOH) | One-pot, reflux | 85-98 | Streamlined, efficient |

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-1H-isoindol-1-ylidene)-2-(phenylsulfonyl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The amino and phenylsulfonyl groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Amino-1H-isoindol-1-ylidene)-2-(phenylsulfonyl)acetonitrile involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-(3-Amino-1H-isoindol-1-ylidene)-2-(phenylsulfonyl)acetone

- 2-(3-Amino-1H-isoindol-1-ylidene)-2-(phenylsulfonyl)acetic acid

Uniqueness

2-(3-Amino-1H-isoindol-1-ylidene)-2-(phenylsulfonyl)acetonitrile is unique due to its specific combination of functional groups and structural features

Biological Activity

The compound 2-(3-amino-1H-isoindol-1-ylidene)-2-(phenylsulfonyl)acetonitrile , with the CAS number 87736-31-0, is a member of the isoindole family and has garnered interest due to its potential biological activities. Its structure includes an isoindole moiety and a phenylsulfonyl group, which are known to influence various biological interactions.

- Molecular Formula : C₁₆H₁₁N₃O₂S

- Molecular Weight : 309.34 g/mol

- CAS Registry Number : 87736-31-0

- H-Bond Donor : 1

- H-Bond Acceptor : 4

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in various therapeutic areas, particularly due to its structural similarities with known bioactive molecules. The following sections summarize key findings related to its biological activities.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of isoindole derivatives. Compounds structurally related to this compound have demonstrated significant antioxidant activities in vitro. For instance, certain analogues showed antioxidant efficacy that was several times greater than that of ascorbic acid in DPPH assays, suggesting that modifications in the isoindole structure can enhance radical scavenging capabilities .

Antiplatelet Activity

In addition to antioxidant effects, some derivatives have been evaluated for their antiplatelet activity. Compounds derived from similar scaffolds exhibited potent inhibition of arachidonic acid-induced platelet aggregation, outperforming aspirin in some instances. This suggests a promising avenue for developing new antiplatelet agents based on the isoindole framework .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Substituents on the Phenyl Ring : The presence and position of electron-withdrawing or electron-donating groups on the phenyl ring can significantly affect the compound's activity. For example, substituents that enhance lipophilicity tend to increase cytotoxicity against certain cancer cell lines .

- Isoindole Modifications : Variations in the isoindole core have been shown to modulate both antioxidant and antiplatelet activities. The introduction of different functional groups can lead to enhanced bioactivity or selectivity towards specific biological targets .

Case Studies

Several case studies have explored the effects of this compound and its analogues:

- Antioxidant Efficacy Study :

-

Platelet Aggregation Inhibition :

- A comparative study evaluated the antiplatelet effects of various isoindole derivatives against aspirin.

- Findings revealed that certain derivatives not only inhibited platelet aggregation but also showed a dose-dependent response, indicating potential for therapeutic use in cardiovascular diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.